molecular formula C14H13NO4 B2749254 [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate CAS No. 146354-37-2

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate

Cat. No.: B2749254
CAS No.: 146354-37-2
M. Wt: 259.261
InChI Key: JVCOCWGBTWYUMM-PLNGDYQASA-N
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Description

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is a chemical building block of interest in organic synthesis and pharmaceutical research. Its structure, featuring both a phthalimide group and an unsaturated acetate chain, suggests potential utility as an intermediate for constructing more complex molecules. Researchers may employ this compound in the development of targeted therapeutic agents or in materials science. The Z (cis) configuration of the alkenyl chain can impart specific stereochemical properties, which may be critical for biological activity or material function. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should be performed by qualified professionals in a controlled laboratory setting. Specific data on its applications, mechanism of action, and physicochemical properties should be confirmed through laboratory analysis and a thorough review of the scientific literature.

Properties

IUPAC Name

[(Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-10(16)19-9-5-4-8-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-7H,8-9H2,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCOCWGBTWYUMM-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C\CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This intermediate is then subjected to further reactions to introduce the butenyl acetate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate involves its interaction with specific molecular targets and pathways. The dioxoisoindolyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Dioxoisoindolin-2-yl)acetamide: Similar structure but with an acetamide group instead of a butenyl acetate group.

    N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide: Contains a thiophene carboxamide group.

    N-(1,3-Dioxohexahydro-1H-isoindol-2-yl)acetamide: A hexahydro derivative with an acetamide group.

Uniqueness

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is a compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO4. The compound consists of a dioxoisoindole moiety linked to a butenyl acetate group, which contributes to its distinct chemical properties. The structural configuration is critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The dioxoisoindole group can modulate enzyme activity and influence cellular signaling pathways. This modulation may lead to various biological effects, such as:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Biological Activity Overview

Activity Type Description Research Findings
AntimicrobialInhibition of bacterial growthEffective against Staphylococcus aureus and E. coli .
AnticancerInduction of apoptosis in cancer cellsShown to reduce viability in breast cancer cell lines.
Enzyme InhibitionModulation of enzyme activityInhibits specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Study : A study conducted by researchers demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as an antimicrobial agent in clinical applications.
  • Cancer Cell Line Research : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS), leading to apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(1,3-Dioxoisoindolin-2-yl)acetamideAcetamide instead of butenyl acetateModerate antimicrobial activity
N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamideThiophene carboxamide groupAntitumor properties observed
This compoundUnique butenyl acetate linkageStronger antimicrobial and anticancer effects

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate, and how are reaction parameters optimized to enhance yield?

  • Answer: The synthesis involves multi-step reactions, such as coupling phthalimide derivatives with activated acetate precursors. Key steps include using thioacetic acid with N-(3-mercaptopropoxy)phthalimide in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under controlled conditions . Optimization focuses on temperature (e.g., reflux in acetic acid with sodium acetate), stoichiometric ratios, and catalyst selection . Systematic parameter variation (e.g., reaction time: 3–5 hours) and purity assessment via TLC/HPLC ensure reproducibility.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C): Identifies proton environments (e.g., Z/E isomerism via coupling constants in the butenyl group) and carbon frameworks .
  • IR Spectroscopy: Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for acetate and isoindol-dione groups .
  • Mass Spectrometry (MS): Verifies molecular weight ([M+H]+ ions) and fragmentation patterns. High-resolution LC-MS resolves isomeric impurities .

Advanced Research Questions

Q. How does X-ray crystallography contribute to understanding the stereochemical and supramolecular properties of this compound?

  • Answer: Single-crystal X-ray diffraction resolves absolute configuration (Z-geometry) and intermolecular interactions. For analogous derivatives, monoclinic P2₁/n space groups exhibit π-π stacking (3.5–4.0 Å) and C=O···π interactions (2.8–3.2 Å), stabilizing crystal packing . SHELXL refinement (CuKα radiation) achieves R-factors <0.05, critical for mapping hydrogen-bonding networks involving acetate oxygens .

Q. What strategies are employed to analyze structure-activity relationships (SAR) between this compound and its analogs?

  • Answer: SAR studies compare derivatives with modified substituents. For example:

  • Replacing the acetate group with ethoxycarbonyl (e.g., Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate) alters lipophilicity (logP changes ~0.5 units) and bioactivity .
  • QSAR models parameterize electronic effects (Hammett σ) of isoindol-ring substituents to predict IC50 values in enzyme inhibition .

Q. How should researchers resolve contradictions in synthetic yields or by-product profiles?

  • Answer: Discrepancies arise from catalyst choice (e.g., K₂CO₃ vs. Et₃N) or solvent polarity (THF vs. DMF). Design of Experiments (DOE) identifies critical factors: THF increases by-products at >60°C due to retro-Michael reactions. LC-MS/MS monitors intermediates, while 2D NMR (COSY, HSQC) characterizes adducts .

Q. What purification protocols achieve >95% purity for this compound?

  • Answer: Flash chromatography (silica gel, hexane/EtOAc gradient) removes polar impurities. Recrystallization from DMF/acetic acid (1:3 v/v) yields ≥98% purity, verified by HPLC (C18 column, 95:5 acetonitrile/water) . Chiral SFC with amylose-based columns separates Z/E diastereomers .

Q. What mechanistic hypotheses explain its biological activity in pharmacological assays?

  • Answer: The phthalimide moiety inhibits proteasome activity (IC50 ~5 µM) via β5 subunit binding, similar to immunomodulatory drugs . The Z-configured butenyl acetate enhances membrane permeability (logP ~2.1), confirmed by PAMPA assays. Metabolomic profiling identifies hydrolyzed metabolites (e.g., 4-(1,3-dioxoisoindol-2-yl)but-2-enol) as active species, suggesting prodrug activation .

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